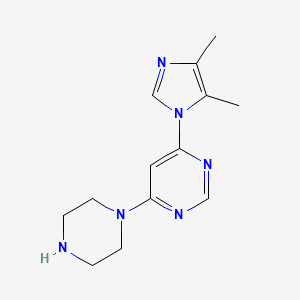![molecular formula C24H29Cl2N3O5 B2690559 N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1329875-46-8](/img/structure/B2690559.png)
N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves N-alkylation of 4-(4-chlorophenyl)piperazine with various acylating agents . The exact synthesis process for your specific compound would likely depend on the specific substituents and functional groups present.Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by physicochemical and spectral characteristics . Techniques such as IR spectroscopy, 1H NMR, 13C NMR, and mass spectroscopy are commonly used .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve N-alkylation and acylation reactions . The exact reactions for your specific compound would likely depend on the specific substituents and functional groups present.Wissenschaftliche Forschungsanwendungen
Dopamine D4 Receptor Ligand
This compound is a potent and selective ligand for the dopamine D4 receptor . Dopamine receptors play a crucial role in the central nervous system, and their dysregulation is associated with several neurological and psychiatric disorders. Therefore, this compound could potentially be used in the development of new treatments for these conditions.
Drug Solubility Enhancement
The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption . This suggests that the compound could be used to improve the solubility and bioavailability of other drugs.
Anti-Cancer Activity
The compound has been tested for its activity against human colon (HCT116) and mouse monocyte macrophage leukaemic (RAW 264.7) cancer cell lines . This suggests potential applications in cancer research and treatment.
Alpha-1 Adrenergic Receptor Affinity
The compound has shown affinity for the alpha-1 adrenergic receptor . Alpha-1 adrenergic receptors are involved in various physiological processes, including smooth muscle contraction and neurotransmitter release. Therefore, this compound could be used in the study of these processes and the development of drugs targeting these receptors.
Molecular Docking and Dynamics
The compound has been used in comparative analysis of structures, α1-AR affinity, docking simulations, molecular dynamics, and the distribution of electrostatic potential . This suggests that the compound could be used as a tool in computational biology and drug design.
Wirkmechanismus
Mode of Action
N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride interacts with its target, the D4 dopamine receptor, by acting as a potent and selective ligand . This means it binds to the receptor and triggers a response, altering the receptor’s activity.
Biochemical Pathways
Upon binding to the D4 dopamine receptor, N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride influences the dopaminergic pathways in the brain . These pathways are involved in various neurological processes, including reward, motivation, and mood regulation.
Pharmacokinetics
It is known that the compound issoluble in DMSO , which suggests it may have good bioavailability due to its ability to dissolve and be absorbed in the body.
Result of Action
The molecular and cellular effects of N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride’s action are primarily related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it can influence the receptor’s activity and subsequently alter the function of the dopaminergic pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride. For instance, the compound’s solubility in DMSO suggests that its absorption and distribution within the body could be affected by factors such as pH and the presence of other substances.
Eigenschaften
IUPAC Name |
N-[2-[4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O5.ClH/c1-24(2,33-19-6-4-18(25)5-7-19)23(30)28-13-11-27(12-14-28)10-9-26-22(29)17-3-8-20-21(15-17)32-16-31-20;/h3-8,15H,9-14,16H2,1-2H3,(H,26,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJUWKCAWRBVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)OCO3)OC4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2690476.png)


![4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2690479.png)
![N~3~-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2690481.png)

![5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2690484.png)
![Isopropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2690489.png)
![Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate](/img/structure/B2690490.png)
![3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2690491.png)
![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2690495.png)

![2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2690498.png)
